![molecular formula C7H6ClN3 B6336767 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95% CAS No. 1211534-37-0](/img/structure/B6336767.png)

5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

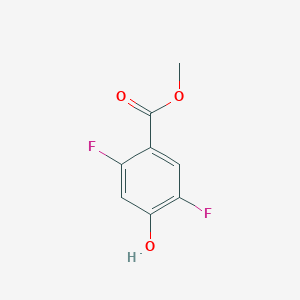

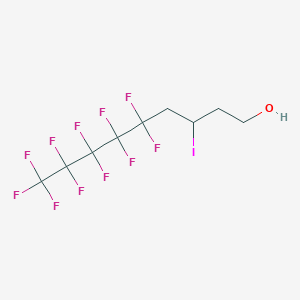

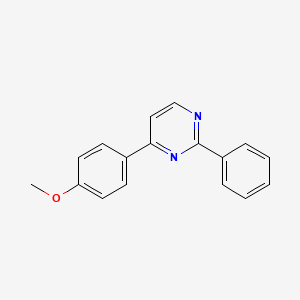

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用

Synthesis of Biologically Active Compounds

5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine: serves as a key intermediate in the synthesis of various biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in a targeted manner .

Development of Therapeutic Agents

The compound’s unique structure has been explored for the development of therapeutic agents. Researchers have investigated its potential as a scaffold for pharmaceuticals that could exhibit antibacterial, antiviral, antifungal, and antitumor activities .

Catalysis in Organic Reactions

Due to its reactive sites, 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine can act as a catalyst in organic reactions. This application is crucial in the field of synthetic chemistry, where it can help in the development of more efficient synthetic routes.

Material Science

In material science, this compound has been used to synthesize novel materials with potential applications in electronics and photonics. Its heterocyclic structure can contribute to the properties of materials such as conductivity and luminescence .

Agricultural Chemistry

There is potential for 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine to be used in the synthesis of agrochemicals. Its derivatives could serve as precursors for compounds with herbicidal or insecticidal properties .

Environmental Science

In environmental science, researchers may utilize this compound to study degradation processes or to develop sensors for detecting environmental pollutants. Its reactivity can be harnessed to create compounds that react with specific pollutants, aiding in their detection and measurement .

作用機序

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that these types of compounds can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions depend on the substituents present at positions N1, C3, C4, C5, and C6 .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, often related to the targets they interact with .

Result of Action

Similar compounds have been shown to exhibit various biological activities, often related to their interaction with their targets .

特性

IUPAC Name |

5-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKPUQCNNTUFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=NN1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。